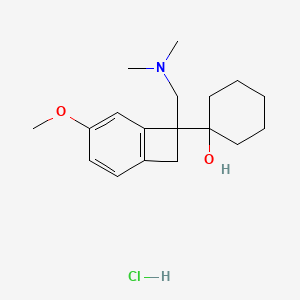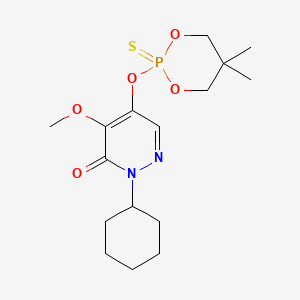
2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique combination of cyclohexyl, methoxy, and pyridazinone groups, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials might include cyclohexyl derivatives, methoxy-substituted pyridazines, and dioxaphosphinan compounds. Common reaction conditions could involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely require optimization of the synthetic routes to ensure high yield and purity. This might involve scaling up the reactions, using continuous flow reactors, and implementing purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound could participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one could have several scientific research applications, including:
Biology: The compound might be studied for its biological activity, including potential effects on enzymes, receptors, or cellular processes.
Medicine: If the compound exhibits pharmacological activity, it could be investigated as a potential drug candidate for treating various diseases.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridazinone derivatives, cyclohexyl-substituted molecules, or compounds containing dioxaphosphinan groups. Examples could include:
- 2-Cyclohexyl-4-methoxypyridazin-3(2H)-one
- 5,5-Dimethyl-2-sulfido-1,3,2-dioxaphosphinan derivatives
Uniqueness
The uniqueness of 2-Cyclohexyl-5-((5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy)-4-methoxypyridazin-3(2H)-one lies in its specific combination of functional groups, which may confer distinctive chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
76105-55-0 |
|---|---|
Molecular Formula |
C16H25N2O5PS |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-cyclohexyl-5-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-4-methoxypyridazin-3-one |
InChI |
InChI=1S/C16H25N2O5PS/c1-16(2)10-21-24(25,22-11-16)23-13-9-17-18(15(19)14(13)20-3)12-7-5-4-6-8-12/h9,12H,4-8,10-11H2,1-3H3 |
InChI Key |
CBVRUKSFPQLWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=S)(OC1)OC2=C(C(=O)N(N=C2)C3CCCCC3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



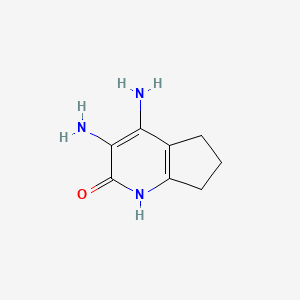
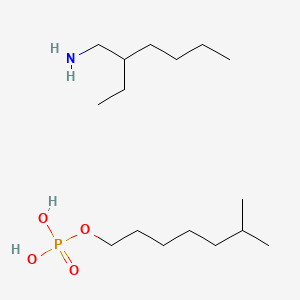
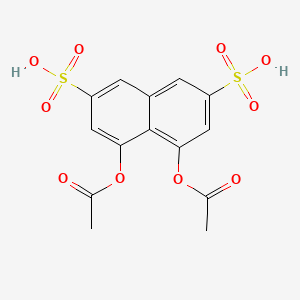
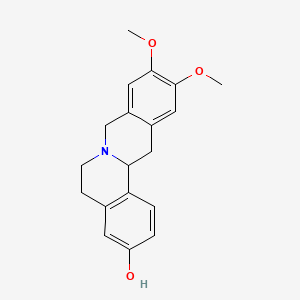
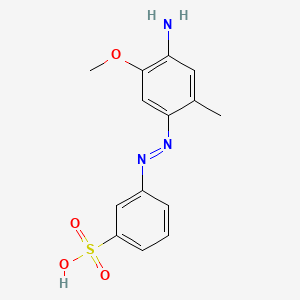
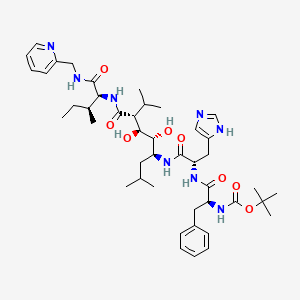
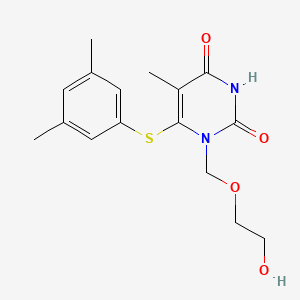
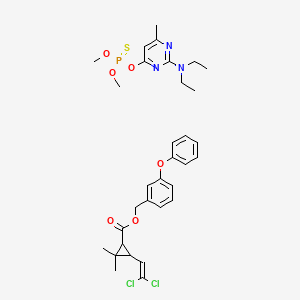

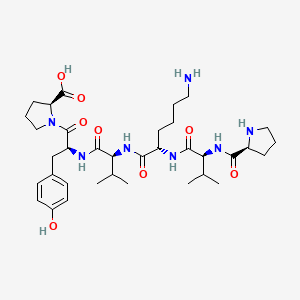
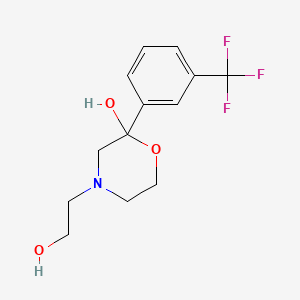
![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
